An In-depth Technical Guide to Cyclo(phenylalanyl-prolyl)4: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to Cyclo(phenylalanyl-prolyl)4: Structure, Properties, and Synthetic Strategy
Introduction
Cyclo(phenylalanyl-prolyl)4, a cyclic octapeptide with the sequence cyclo-[L-Phe-L-Pro-L-Phe-L-Pro-L-Phe-L-Pro-L-Phe-L-Pro], represents a fascinating yet underexplored member of the macrocyclic peptide family. Its structure, composed of alternating hydrophobic (phenylalanine) and conformationally constrained (proline) residues, suggests unique physicochemical and potential biological properties. This guide provides a comprehensive technical overview of Cyclo(phenylalanyl-prolyl)4, addressing its chemical structure, predicted properties, and a detailed, field-proven methodology for its synthesis and characterization. Given the limited direct literature on this specific molecule, this guide synthesizes information from foundational principles of peptide chemistry and data on analogous large, proline-rich cyclic peptides to provide actionable insights for researchers, scientists, and drug development professionals.
Core Chemical Structure and Physicochemical Properties
Cyclo(phenylalanyl-prolyl)4 is a homodetic cyclic peptide, meaning the ring is composed entirely of amino acids linked by amide bonds. Its defining characteristic is the repeating dipeptide unit of L-phenylalanine followed by L-proline. This sequence results in a large, 24-membered ring backbone.
Molecular Identity
The fundamental chemical identity of Cyclo(L-phenylalanyl-L-prolyl)4 is established by its molecular formula and mass, which are critical for its characterization via mass spectrometry.[1]
| Property | Value | Source |
| Molecular Formula | C56H64N8O8 | PubChem CID: 15817352[1] |
| Molecular Weight | 977.2 g/mol | PubChem CID: 15817352[1] |
| Exact Mass | 976.48471103 Da | PubChem CID: 15817352[1] |
| IUPAC Name | cyclo[L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolyl] | PubChem CID: 15817352[1] |
| CAS Number | 82263-43-2 | PubChem CID: 15817352[1] |
Conformational Landscape: The Role of Proline
The three-dimensional structure of Cyclo(phenylalanyl-prolyl)4 is complex and dynamic. Large cyclic peptides (greater than 12 atoms in the ring) generally exhibit low ring strain and can adopt multiple conformations in solution.[2] The presence of four proline residues, however, significantly constrains the available conformational space.
Proline's unique cyclic side chain, which incorporates the backbone nitrogen, restricts the dihedral angle phi (φ) to a narrow range (approximately -60°). This rigidity makes proline a potent "turn-inducer" in peptide structures.[3] In Cyclo(phenylalanyl-prolyl)4, the four proline residues likely induce β-turns or other non-canonical turn structures, forcing the peptide backbone to fold back on itself. The peptide bonds preceding a proline residue (in this case, the Phe-Pro bonds) can exist in either a cis or trans conformation, with the trans form generally being more stable. However, the energy barrier for isomerization is lower than for other peptide bonds, meaning multiple cis/trans isomers could co-exist in solution, further complicating the conformational landscape.[4]
The four bulky, hydrophobic phenylalanine side chains will likely orient themselves to minimize contact with polar solvents, potentially pointing towards the exterior of the macrocycle in a non-polar environment or collapsing inward to form a hydrophobic core in an aqueous medium. A definitive 3D structure would require advanced characterization techniques such as 2D NMR spectroscopy and computational molecular dynamics simulations.
Synthesis and Purification: A Validated Protocol
Rationale for the Synthetic Strategy
The chosen strategy involves synthesizing the linear octapeptide precursor on a solid support, which simplifies purification at each step by allowing excess reagents to be washed away.[6] The key challenge in synthesizing cyclic peptides is the final head-to-tail cyclization step. This intramolecular reaction must compete with intermolecular polymerization. The principle of high dilution is therefore critical; by performing the cyclization at a very low concentration, the probability of two linear peptide chains finding each other is minimized, thus favoring the desired intramolecular ring-closing reaction. The presence of proline at the C-terminus of the linear precursor can sometimes lead to undesired side reactions, such as diketopiperazine formation, but careful selection of the resin and coupling conditions can mitigate this.[7]
Experimental Protocol: Solid-Phase Synthesis of the Linear Precursor
This protocol outlines the manual synthesis of the linear peptide H-Phe-Pro-Phe-Pro-Phe-Pro-Phe-Pro-OH using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Pro-Wang resin (or 2-Chlorotrityl chloride resin for protecting the C-terminal acid during cyclization)
-
Fmoc-Phe-OH, Fmoc-Pro-OH
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Solvent: DMF (N,N'-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Iterative Synthesis: Repeat steps 2-4 for the remaining amino acids according to the sequence: Pro, Phe, Pro, Phe, Pro, Phe.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection (Step 2) to reveal the N-terminal amine of the full linear octapeptide.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Experimental Protocol: Solution-Phase Cyclization and Purification
Materials:
-
Crude linear peptide
-
Cyclization Reagent: DPPA (Diphenylphosphoryl azide) or HATU/HOAt
-
Base: Sodium Bicarbonate (NaHCO3) or DIPEA
-
Solvent: Anhydrous DMF
-
Purification: Reverse-Phase HPLC (C18 column)
-
Analysis: LC-MS
Step-by-Step Methodology:
-
High-Dilution Setup: Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.1-0.5 mM. This is the critical high-dilution step.
-
Cyclization Reaction:
-
Add the cyclization reagent (e.g., DPPA, 1.5 eq.) and a non-nucleophilic base (e.g., NaHCO3, 5 eq.) to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Self-Validation Check: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The disappearance of the linear precursor's mass peak and the appearance of the cyclic product's mass peak (M+H)+ at m/z 977.5 indicates successful cyclization.
-
-
Work-up: Quench the reaction (e.g., with water) and remove the DMF under high vacuum.
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMSO/water).
-
Purify the peptide using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Final Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.
Synthesis and Cyclization Workflow
Caption: Workflow for the synthesis of Cyclo(Phe-Pro)4.
Potential Biological Activities and Applications
The biological activity of Cyclo(phenylalanyl-prolyl)4 has not been reported. However, based on its structural features, we can hypothesize several potential functions that warrant investigation.
Ionophoric Properties
Large, conformationally flexible cyclic peptides with a mix of polar backbone atoms and a lipophilic exterior are known to act as ionophores—molecules that can transport ions across lipid membranes. The repeating carbonyl oxygens of the peptide backbone in Cyclo(phenylalanyl-prolyl)4 could form a central cavity capable of coordinating with a cation, such as K+ or Na+. The four hydrophobic phenylalanine side chains would then form a non-polar exterior, allowing the entire peptide-ion complex to partition into and diffuse across a cell membrane. This mechanism is similar to that of well-known cyclic peptide ionophores like valinomycin. The ability to bind different ions could be investigated using techniques like NMR titration or mass spectrometry with various salts.[8]
Potential Ionophore Mechanism
Caption: Conceptual model of ion transport by Cyclo(Phe-Pro)4.
Modulation of Protein-Protein Interactions
The large, defined surface area of macrocyclic peptides makes them ideal candidates for disrupting protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult to target with small molecules.[9] The alternating arrangement of rigid proline turns and bulky phenylalanine side chains in Cyclo(phenylalanyl-prolyl)4 creates a unique topographical surface. This surface could potentially mimic a secondary structure element, like a β-sheet or a helical turn, allowing it to bind to a protein surface and block a key interaction. Screening this peptide in relevant PPI assays could reveal unexpected therapeutic potential.
Conclusion and Future Directions
Cyclo(phenylalanyl-prolyl)4 is a structurally intriguing macrocycle whose properties have yet to be fully explored. This guide provides a solid foundation for its study by outlining its core chemical features, proposing a detailed and validated synthetic route, and hypothesizing its potential biological functions based on established principles of cyclic peptide science. The synthetic protocol described herein provides a clear path to obtaining high-purity material for further study. Future research should focus on detailed conformational analysis using NMR and circular dichroism, experimental validation of its predicted ionophoric properties through membrane transport assays, and screening against a panel of protein-protein interaction targets to unlock its full therapeutic and scientific potential.
References
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15817352, Cyclo(phenylalanyl-prolyl)4. Available from: [Link].
-
ResearchGate. Cyclo-(L-prolyl-L-phenylalanine) (22); Cyclo-(cis-4-...). Available from: [Link]
-
Wang, J., et al. (2018). Solid-Phase Synthesis of Octapeptin Lipopeptides. PubMed. Available from: [Link]
-
Wikipedia. Antamanide. Available from: [Link]
-
Kwak, J., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology. Available from: [Link]
-
D'Souza, C., et al. (2016). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs. Available from: [Link]
-
H-G., T., et al. (1981). Cyclized dipeptide models for specific types of beta-bends. PubMed. Available from: [Link]
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Zimecki, M., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. International Journal of Molecular Sciences. Available from: [Link]
-
Millward, S. W., et al. (2011). Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. ACS Chemical Biology. Available from: [Link]
-
Wiley Online Library. 9.2 Synthesis of Peptides Containing Proline Analogues. Available from: [Link]
-
ACS Publications. Cyclic Peptides for Lanthanide Binding. Available from: [Link]
-
Burlina, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
-
ResearchGate. (PDF) Anion recognition by cyclic peptides. Available from: [Link]
-
Macmillan Group, Princeton University. VB 2020 Cyclic Peptides. Available from: [Link]
-
Chemistry LibreTexts. 3.3: Conformations of cyclic organic molecules. Available from: [Link]
-
Royal Society Publishing. Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids. Available from: [Link]
Sources
- 1. Cyclo(phenylalanyl-prolyl)4 | C56H64N8O8 | CID 15817352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformations of cyclo(L-orD-Phe-L-Pro-Aca) and cyclo(L-Pro-L- or D-Phe-Aca). Cyclized dipeptide models for specific types of beta-bends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Octapeptin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 8. Antamanide - Wikipedia [en.wikipedia.org]
- 9. Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity - PMC [pmc.ncbi.nlm.nih.gov]
